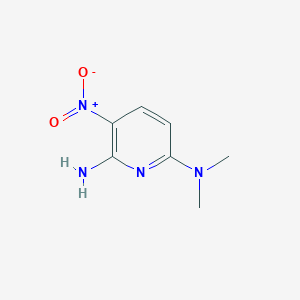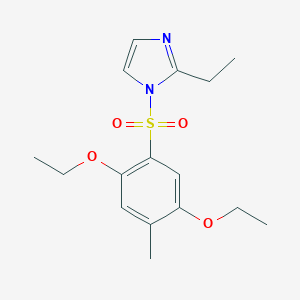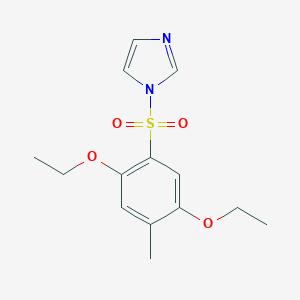
N2,N2-dimethyl-5-nitropyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for N2,N2-dimethyl-5-nitropyridine-2,6-diamine are not available in the search results, nitropyridines in general can be synthesized through the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .Molecular Structure Analysis
The InChI code for N2,N2-dimethyl-5-nitropyridine-2,6-diamine is 1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
N2,N2-dimethyl-5-nitropyridine-2,6-diamine is a solid or semi-solid or liquid at 20°C . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
N2,N2-dimethyl-5-nitropyridine-2,6-diamine: serves as an intermediate in the synthesis of various organic compounds. Its nitro group and amine functionalities make it a versatile precursor for the construction of complex molecules, particularly in pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent for the detection and quantification of other substances. Its strong absorbance in the UV-visible spectrum allows for its use in spectrophotometric analysis .
Material Science
The compound’s molecular structure is conducive to the development of advanced materials. For instance, it can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Catalysis
N2,N2-dimethyl-5-nitropyridine-2,6-diamine: may act as a ligand for metal catalysts. The presence of both nitro and amine groups can coordinate with metals, facilitating various catalytic processes, including oxidation and reduction reactions .
Medicinal Chemistry
This compound is a potential precursor for the synthesis of drugs. Its structural features are valuable for creating molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Dye and Pigment Industry
Due to its nitro group, this compound can be involved in the synthesis of dyes and pigments. It can contribute to the color properties of dyes used in textiles and inks .
Environmental Science
In environmental science, it can be used to study degradation processes. Its breakdown products can be analyzed to understand the environmental fate of nitroaromatic compounds .
Nanotechnology
Lastly, N2,N2-dimethyl-5-nitropyridine-2,6-diamine can be used in the field of nanotechnology. It may be used to modify the surface of nanoparticles to improve their dispersion in solvents or to attach them to other materials .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
6-N,6-N-dimethyl-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-10(2)6-4-3-5(11(12)13)7(8)9-6/h3-4H,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJURJMOTUVUML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-dimethyl-5-nitropyridine-2,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B346037.png)



amine](/img/structure/B346047.png)
amine](/img/structure/B346048.png)

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)




